molecular formula C10H19Cl2Si B14712095 CID 78061854

CID 78061854

Katalognummer: B14712095
Molekulargewicht: 238.25 g/mol
InChI-Schlüssel: ABANJYXIFGRHHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 78061854 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CID 78061854 involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization of reaction parameters to achieve high efficiency and cost-effectiveness. Industrial production methods also incorporate purification steps, such as crystallization and chromatography, to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions: CID 78061854 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized to achieve the desired transformation efficiently.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs with different functional groups.

Wissenschaftliche Forschungsanwendungen

CID 78061854 has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a building block for synthesizing complex molecules and studying reaction mechanisms. In biology, the compound is investigated for its potential as a biochemical probe and its interactions with biological macromolecules. In medicine, this compound is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases. Additionally, the compound finds applications in the industry as a catalyst, stabilizer, and additive in various chemical processes.

Wirkmechanismus

The mechanism of action of CID 78061854 involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The detailed molecular pathways involved in the compound’s action are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: CID 78061854 can be compared with other similar compounds based on its structure and properties. Some of the similar compounds include CID 638186, CID 643833, and CID 10900 . These compounds share structural similarities but may differ in their reactivity, stability, and biological activity.

Uniqueness: The uniqueness of this compound lies in its specific structural features and the resulting properties. Compared to similar compounds, this compound may exhibit enhanced stability, higher reactivity, or improved biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H19Cl2Si

Molekulargewicht

238.25 g/mol

InChI

InChI=1S/C10H19Cl2Si/c11-10(12)8-6-4-2-1-3-5-7-9-13/h10H,1-9H2

InChI-Schlüssel

ABANJYXIFGRHHF-UHFFFAOYSA-N

Kanonische SMILES

C(CCCCC(Cl)Cl)CCCC[Si]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.